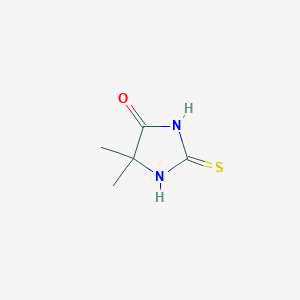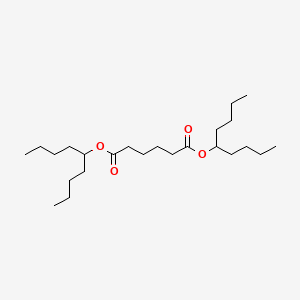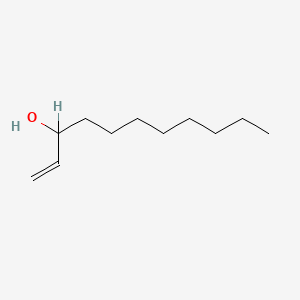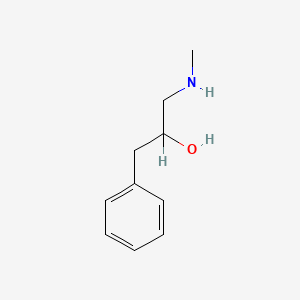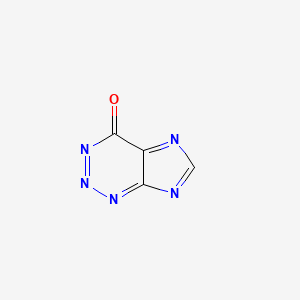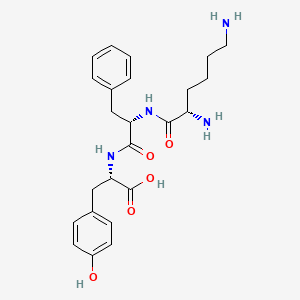
Lysylphenylalanyltyrosine
Descripción general
Descripción
Lysylphenylalanyltyrosine, also known as L-Phe-L-Lys-L-Tyr, is a tripeptide composed of the amino acids phenylalanine, lysine, and tyrosine. This peptide has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Aplicaciones Científicas De Investigación
Post-translational Modification and Cellular Regulation
- Lysylphenylalanyltyrosine, as part of lysine acetylation, plays a critical role in post-translational modification, affecting the activity of proteins. This modification is widespread and occurs in proteins involved in various biological functions. It influences protein susceptibility to phosphorylation and affects proteins that modify other proteins through covalent ubiquitination and form large macromolecular complexes. Lysine acetylation is key in regulating gene expression and cellular processes, including chromatin remodeling, cell cycle, splicing, nuclear transport, and actin nucleation (Choudhary et al., 2009).
Chemical Biology and Medicinal Chemistry
- Aryl fluorosulfates, which can engage lysine, along with other amino acid residues like tyrosine, are increasingly utilized in chemical biology and medicinal chemistry. They demonstrate significant potential in drug discovery and biomedical research through chemogenomic and chemoproteomic techniques (Jones, 2018).
Antibacterial Material Synthesis
- This compound, through lysozyme (Lys), plays a role in the synthesis of antibacterial materials. For example, lysozyme enhanced with photosensitive facilities can interact with methacryloyl amido tyrosine (MATyr) to create antibacterial cryogels effective against both Gram-positive and Gram-negative bacteria (Say et al., 2012).
Metabolic Regulation and Cell Signalling
- Lysine acetylation, involving this compound, links acetyl-coenzyme A metabolism and cellular signaling. It is implicated in numerous biological processes through the regulation of protein interactions, activity, and localization. This modification is also critical in the regulation of diverse cellular processes like metabolism and signaling (Choudhary et al., 2014).
Therapeutic Potential in Diseases
- This compound, through lysine acetylation, offers therapeutic potential. For instance, histone deacetylases, which remove acetyl groups from lysine residues, are being researched for cancer therapy and other diseases, highlighting the significant role of lysine acetylation in disease pathology and treatment (Yang & Seto, 2007).
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5/c25-13-5-4-8-19(26)22(30)27-20(14-16-6-2-1-3-7-16)23(31)28-21(24(32)33)15-17-9-11-18(29)12-10-17/h1-3,6-7,9-12,19-21,29H,4-5,8,13-15,25-26H2,(H,27,30)(H,28,31)(H,32,33)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKBMTKICGGSCQ-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425121 | |
| Record name | lysylphenylalanyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63958-93-0 | |
| Record name | lysylphenylalanyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




